4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 879064-02-5
VCID: VC4239881
InChI: InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl
Molecular Formula: C15H17ClN2O3S
Molecular Weight: 340.82

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

CAS No.: 879064-02-5

Cat. No.: VC4239881

Molecular Formula: C15H17ClN2O3S

Molecular Weight: 340.82

* For research use only. Not for human or veterinary use.

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide - 879064-02-5

Specification

CAS No. 879064-02-5
Molecular Formula C15H17ClN2O3S
Molecular Weight 340.82
IUPAC Name 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Standard InChI InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Standard InChI Key CAESTNLVTNXMPF-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl

Introduction

Chemical Identification and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide, reflecting its substitution pattern:

  • A chlorine atom at the 4-position of the benzene ring.

  • A propoxy group (-OCH₂CH₂CH₃) at the 3-position.

  • A 3-methylpyridin-2-yl group attached to the sulfonamide nitrogen.

The molecular formula is C₁₅H₁₆ClN₂O₃S, with a calculated molecular weight of 363.82 g/mol.

Structural Characterization

Key spectroscopic data inferred from analogous sulfonamides include:

  • ¹H NMR: Signals for pyridinyl protons (δ 7.5–8.5 ppm), aromatic protons (δ 6.8–7.3 ppm), propoxy methylene (δ 3.8–4.2 ppm), and methyl groups (δ 2.5–2.7 ppm).

  • IR Spectroscopy: Stretching vibrations for sulfonamide S=O (1130–1370 cm⁻¹) and N-H (3250–3350 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak at m/z 363.8 (M⁺) with fragments corresponding to sulfonamide cleavage (e.g., SO₂NH loss at m/z 225.1) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide involves multi-step organic reactions:

Step 1: Preparation of 3-Propoxy-4-chlorobenzenesulfonyl Chloride

  • Chlorosulfonation: Treatment of 4-chloro-3-propoxybenzene with chlorosulfonic acid introduces the sulfonyl chloride group.

  • Reaction Conditions: 0–5°C, 4–6 hours, yielding 70–80% product .

Step 2: Coupling with 3-Methylpyridin-2-amine

  • Nucleophilic Substitution: Reacting the sulfonyl chloride with 3-methylpyridin-2-amine in dichloromethane under basic conditions (e.g., pyridine or triethylamine).

  • Yield Optimization: Excess amine (1.2 equiv) and reflux (40°C, 12 hours) improve yields to 85–90% .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance safety and efficiency:

  • Flow Chemistry: Reduces exothermic risks during chlorosulfonation.

  • Purification: Crystallization from ethanol/water mixtures achieves >99% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and DMF (18 mg/mL); poorly soluble in water (<0.1 mg/mL).

  • Thermal Stability: Stable up to 200°C (DSC data), with decomposition onset at 210°C .

Crystallography

X-ray diffraction of analogous sulfonamides reveals:

  • Planar Sulfonamide Group: Facilitates π-stacking interactions.

  • Hydrogen Bonding: N-H···O=S motifs stabilize crystal lattices.

Future Research Directions

Drug Development

  • Structure-Activity Relationship (SAR) Studies: Modifying the propoxy chain length to optimize pharmacokinetics.

  • Target Identification: Screening against kinase libraries to identify oncology targets.

Material Science Applications

  • Polymer Modification: Incorporating sulfonamide groups to enhance thermal stability in engineering plastics.

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